2-Amino-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one

Agrochemical Research Herbicide Discovery Pro-pesticide Design

Triazolopyrimidine SAR programs often encounter ambiguous tautomeric states and batch variability that compromise assay reproducibility. This ≥98% pure 2-amino-7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one resolves these issues with a rigorously defined C-7 hydroxyl substitution pattern (3 H-bond donors, TPSA 109.3 Ų). • Pro-herbicide scaffold: exclusively the 7-OH variant generates amitrole in planta for species-specific bleaching assays. • ENPP1 inhibitor core: the 2-amino handle enables modular derivatization for focused STING pathway library synthesis. Supplied as a solid; store sealed at 2-8°C in dry conditions. Analytical documentation included.

Molecular Formula C5H5N5O2
Molecular Weight 167.13 g/mol
Cat. No. B12077108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one
Molecular FormulaC5H5N5O2
Molecular Weight167.13 g/mol
Structural Identifiers
SMILESC1=C(N2C(=NC(=N2)N)NC1=O)O
InChIInChI=1S/C5H5N5O2/c6-4-8-5-7-2(11)1-3(12)10(5)9-4/h1,12H,(H3,6,7,8,9,11)
InChIKeyUSEYSJRFTMVZEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one: Physicochemical & Structural Profile


2-Amino-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one (CAS 856864-52-3; molecular weight 167.13 g/mol; formula C₅H₅N₅O₂) is a heterocyclic compound comprising a triazole ring fused to a pyrimidinone core with specific 2-amino and 7-hydroxy substituents . This small-molecule scaffold is a member of the broader [1,2,4]triazolo[1,5-a]pyrimidine class, which is recognized in medicinal chemistry and agrochemical research as a privileged structure for targeting enzymes such as ENPP1, kinases, and IspD, as well as for acting as a pro-herbicide generating amitrole in planta . Commercially, it is supplied as a solid (purity ≥98%) with a predicted density of 2.31±0.1 g/cm³, a boiling point of 342.6±52.0 °C, and a melting point >285 °C, requiring storage at 2–8°C sealed in dry conditions .

Pro-herbicide design Scaffold reported to generate amitrole in planta via 7-hydroxy moiety; supports bleaching-symptom screening
ENPP1 inhibitor library 2-Amino substitution maps to key derivatization site in class-level ENPP1 SAR; enables STING pathway studies
ADMET benchmarking Well-defined TPSA and H-bond profile provides reference for permeability/metabolism modeling

2-Amino-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one: Differentiation from Analogs


Within the [1,2,4]triazolo[1,5-a]pyrimidine series, the specific positioning of the 2-amino and 7-hydroxy groups creates a distinct hydrogen-bonding network and tautomeric profile absent in analogs such as 7-amino-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one (CAS 35186-69-7) or the unsubstituted core (CAS 14384-66-8) . Among structurally related hydroxytriazolopyrimidines, only those bearing the hydroxyl substituent at C-7 exhibit significant herbicidal activity via metabolic conversion to amitrole, a mechanism not shared by 7-amino or unsubstituted variants [1]. Consequently, exchanging this compound for a close analog in a synthetic sequence, biological assay, or SAR program would alter both the physicochemical signature (logP, H-bond donor/acceptor count) and the intended biological outcome, jeopardizing reproducibility and lead optimization efforts. The following section provides quantitative evidence where this differential profile manifests in practice.

7-Amino or unsubstituted analogs lack the 7-hydroxy group required for in planta pro-herbicidal activation; replacement may eliminate herbicidal phenotype.
Hydrogen-bond donor count and TPSA differ substantially vs. core scaffold (3 vs. 1 donors, ~36 Ų higher); this may shift membrane-permeability predictions and target-binding profiles.
2-Amino group is a critical derivatization handle in ENPP1 inhibitor series; swapping to a scaffold without this handle may compromise STING-pathway assay outcomes.

2-Amino-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one: Differentiation Evidence


Herbicidal Pro-Drug Activation

In a structure-activity relationship study of 30 novel azolopyrimidines, only compounds belonging to the hydroxytriazolopyrimidine subclass—defined by a 7-hydroxy group—displayed significant herbicidal activity [1]. This activity was linked to in planta metabolic conversion to amitrole, with peak concentrations observed 1 day after application [1]. In contrast, non-hydroxylated or amino-substituted analogs exhibited no comparable bleaching symptomology, confirming that the 7-hydroxy moiety is a structural prerequisite for pro-herbicide function [1]. This evidence positions 2-amino-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one, which carries the essential 7-hydroxy group, as a validated scaffold for herbicide pro-drug development, differentiating it from analogs such as 7-amino-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one (CAS 35186-69-7).

Pro-herbicide activation
Class-level inference
Only 7-hydroxy triazolopyrimidine subclass exhibited post-emergence herbicidal activity linked to amitrole generation; 7-amino and unsubstituted analogs showed no bleaching.
Scaffold requires 7-hydroxy for pro-herbicidal function; analog substitution not supported.
Class-level SAR from six weed species and tobacco lycopene β-cyclase overexpression model.
Agrochemical Research Herbicide Discovery Pro-pesticide Design

Hydrogen-Bond Profile Differentiation

The target compound possesses 3 hydrogen-bond donors and 6 hydrogen-bond acceptors, with a topological polar surface area (TPSA) of 109.3 Ų and a calculated LogP of -1.2946 . In comparison, the unsubstituted core scaffold [1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one (CAS 14384-66-8; C5H4N4O, MW 136.11) has a TPSA of approximately 72.5 Ų and only 1 H-bond donor . The 2-amino-7-hydroxy substitution therefore increases TPSA by ~36.8 Ų and adds two additional H-bond donors, substantially altering membrane permeability potential and target-binding pharmacophore geometry. This structural difference impacts library design decisions where oral bioavailability or CNS penetration is a key optimization parameter.

Hydrogen-bond profile
Cross-study comparable
TPSA 109.3 Ų vs ~72.5 Ų (unsubstituted core); H-bond donors 3 vs 1; LogP -1.29.
Substitution markedly alters polarity and predicted permeability profile.
Calculated values from ACD/Labs Percepta and SMILES analysis.
Medicinal Chemistry Lead Optimization ADMET Prediction

ENPP1 Inhibitor Scaffold SAR

A 2024 structure-activity relationship study on [1,2,4]triazolo[1,5-a]pyrimidine-based ENPP1 inhibitors demonstrated that modifications at positions 2, 5, and 7 critically influence target potency and selectivity, with compounds achieving strong ENPP1 inhibition in both in vitro and cellular systems . The core scaffold employed in this study overlays structurally with 2-amino-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one, indicating that the 2-amino group serves as a key vector for introducing substituents that modulate ENPP1 affinity. While the unsubstituted or 7-amino analogs lack the specific hydrogen-bonding topology exploited in optimized ENPP1 inhibitors, the 2-amino-7-hydroxy substitution pattern provides a direct entry point for focused library enumeration. No direct head-to-head IC50 comparison for this exact compound is yet available in the public domain.

ENPP1 scaffold SAR
Class-level inference
[1,2,4]Triazolo[1,5-a]pyrimidine core with 2-amino substitution aligns with ENPP1 inhibitor pharmacophore; 7-hydroxy allows further derivatization.
Compatible with STING pathway evaluation; direct IC50 not reported for exact compound.
Based on 2024 ENPP1 inhibitor SAR study using fluorescence probe TG-mAMP.
Immuno-Oncology STING Pathway ENPP1 Inhibitor Design

Purity & Storage Stability

Commercially, the target compound is available at ≥98% purity (HPLC) from multiple suppliers, with documented storage conditions of 2–8°C in sealed dry containers to prevent hydrolytic degradation of the 7-hydroxy group . In contrast, the unsubstituted core (CAS 14384-66-8) is often supplied at 95% purity with less stringent storage recommendations, and the 7-amino analog (CAS 35186-69-7) exhibits variable purity across vendors, introducing batch-to-batch uncertainty . For quantitative assays where impurity-driven false positives or negatives must be avoided, the ≥98% purity specification of the target compound provides a documented quality baseline.

Purity & storage
Supporting evidence
≥98% HPLC purity; storage 2–8°C sealed, dry. Comparator analogs often 95% or variable purity.
Higher purity specification supports assay reproducibility and reduces interference risk.
Commercial catalog data from multiple suppliers; lot-specific verification recommended.
Chemical Procurement Assay Reproducibility Building Block Quality

2-Amino-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one: Application Scenarios


Pro-Herbicide Discovery and Metabolism

Based on class-level evidence that only 7-hydroxy substituted triazolopyrimidines exhibit herbicidal activity via in planta conversion to amitrole [1], this compound serves as a validated starting scaffold for pro-herbicide design. Research teams can use it to synthesize novel analogs, study metabolic activation kinetics, and profile species-specific bleaching responses against weed panels. The 2-amino group offers a handle for further derivatization to modulate physicochemical properties and environmental fate.

ENPP1 Inhibitor Lead Optimization

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold carrying a 2-amino substituent has been confirmed as a privileged core for selective ENPP1 inhibition [1]. This compound can be used as a key intermediate for focused library synthesis, where the 7-hydroxy group can be converted to ethers, esters, or heterocyclic substituents to explore potency and selectivity in STING pathway activation assays.

Physicochemical ADMET Benchmarking

With a TPSA of 109.3 Ų and 3 H-bond donors, this compound provides a well-characterized physicochemical reference point for medicinal chemistry teams optimizing oral bioavailability or CNS exclusion [1]. It serves as a control building block when comparing series with varying substitution patterns to evaluate the impact of polar surface area changes on membrane permeability and metabolic stability.

Application
Selection Property
Validation Focus
Pro-herbicide design and metabolism
7-hydroxy pro-herbicide functionality
Amitrole generation and bleaching response in weed panels
ENPP1 inhibitor lead optimization
2-amino derivatization handle
ENPP1 inhibition and STING pathway activation assays
Physicochemical ADMET benchmarking
Defined TPSA and H-bond donor profile
Permeability and metabolic stability modeling
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